1H-indazol-3-yl(oxazinan-2-yl)methanone
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Overview
Description
1H-indazol-3-yl(oxazinan-2-yl)methanone is a compound that features a unique combination of an indazole ring and an oxazinanone moiety Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while oxazinanone is a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of 1H-indazol-3-yl(oxazinan-2-yl)methanone typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Formation of the Oxazinanone Ring: The oxazinanone ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols and carbonyl compounds.
Coupling of Indazole and Oxazinanone: The final step involves coupling the indazole and oxazinanone moieties through a suitable linker, such as a methanone group. This can be achieved using standard coupling reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1H-indazol-3-yl(oxazinan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-indazol-3-yl(oxazinan-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1H-indazol-3-yl(oxazinan-2-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The indazole ring can act as a pharmacophore, binding to active sites and modulating biological activity .
Comparison with Similar Compounds
1H-indazol-3-yl(oxazinan-2-yl)methanone can be compared with other similar compounds, such as:
1H-indazole: A simpler compound with a similar indazole ring structure.
Oxazinanone derivatives: Compounds with variations in the oxazinanone ring structure.
Indazole-based drugs: Examples include anticancer agents and enzyme inhibitors that contain the indazole moiety.
The uniqueness of this compound lies in its combination of the indazole and oxazinanone rings, which may confer unique properties and applications.
Properties
IUPAC Name |
1H-indazol-3-yl(oxazinan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-7-3-4-8-17-15)11-9-5-1-2-6-10(9)13-14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZOPAFGGBYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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